Levomefolic acid-13C5

LC-MS/MS Folate Quantification Method Validation

Accurate LC-MS/MS quantitation of endogenous levomefolic acid is confounded by high background and matrix effects; unlabeled standards and structural analogs introduce quantitative bias. Levomefolic acid-13C5 is the definitive ¹³C₅-labeled internal standard that resolves this via stable isotope dilution assays (SIDA). • Near-identical physicochemical behavior to native analyte - eliminates deuterium isotope effect and differential ionization. • Validated in plasma, CSF, dried blood spots, and fortified foods; achieves LOD 9 nmol·L⁻¹ and CV 3.5% from just 10.8 µL whole blood. Supplied as a characterized neat solid with full CoA. Global ambient-temperature shipping.

Molecular Formula C20H25N7O6
Molecular Weight 464.42 g/mol
Cat. No. B12053916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomefolic acid-13C5
Molecular FormulaC20H25N7O6
Molecular Weight464.42 g/mol
Structural Identifiers
SMILESCN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i6+1,7+1,13+1,14+1,19+1
InChIKeyZNOVTXRBGFNYRX-MWKWNXLESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levomefolic acid-13C5 Folate Quantification Standard


Levomefolic acid-13C5 (CAS 2687960-08-1, L-5-MTHF-13C5) is a stable isotope-labeled form of levomefolic acid, the primary biologically active form of folate. It is a [13C5]-labeled analogue, with five carbon-13 atoms incorporated into the glutamic acid moiety of the molecule [1]. This compound is designed specifically for use as an internal standard (IS) in quantitative analytical methods, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable precise and accurate measurement of endogenous levomefolic acid and related folates in biological matrices .

Why Unlabeled and Deuterated Standards Are Inadequate


Accurate quantification of levomefolic acid in complex biological matrices presents significant analytical challenges that cannot be overcome with unlabeled standards or non-identical structural analogs. Endogenous folates, including levomefolic acid, are ubiquitous in biological samples, creating a high and variable background signal that prevents reliable quantitation of the target analyte [1]. Structural analogs may not co-elute perfectly with the target analyte or may ionize with different efficiency in the LC-MS source, leading to significant quantitative bias [2]. Therefore, stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte but differ in mass, are required for precise and accurate quantification via stable isotope dilution assays (SIDA). The choice of a 13C5 label over a deuterium (2H) label offers superior performance, as deuterated analogs can exhibit chromatographic separation (isotope effect) and differential ionization, whereas 13C-labeled compounds demonstrate near-identical physicochemical behavior to the unlabeled analyte, minimizing analytical variability [3].

Levomefolic acid-13C5 Quantitative Advantages


Precision and Accuracy vs. Deuterated Standard

When used as an internal standard in a validated LC-MS/MS method for the simultaneous quantitation of leucovorin and its major active metabolite 5-methyltetrahydrofolic acid (5-MTHF) in human plasma, 5-methyltetrahydrofolic acid-13C5 (the active pharmaceutical ingredient of levomefolic acid-13C5) demonstrated excellent performance. The method achieved mean recoveries of 100.9% for 5-MTHF across the validated range of 5 to 1,300 ng/mL [1]. This high and consistent recovery is a direct result of using a 13C5-SIL-IS, which corrects for sample processing losses and matrix effects with high fidelity. In contrast, a deuterated IS for the same analyte (e.g., 5-MTHF-d3) may exhibit a slight shift in retention time due to the isotope effect, which can lead to differential matrix suppression and less accurate quantitation [2].

LC-MS/MS Folate Quantification Method Validation

Differentiating Endogenous and Exogenous Folate

Levomefolic acid-13C5 is the labeled form of the native analyte used in stable isotope dilution assays (SIDAs) specifically designed to differentiate between administered dose and endogenous background. In a foundational study, Büttner et al. (2011) developed SIDAs that could simultaneously quantify [13C5]-labeled and unlabeled 5-methyltetrahydrofolic acid in plasma, ileostomy fluid, and food [1]. This approach is impossible with an unlabeled internal standard or a structural analog. The method achieved limits of detection (LOD) below 0.62 nmol/L in plasma and below 0.73 μg/100 g in food and ileostomy samples, enabling precise tracking of the administered [13C5]-labeled dose [1].

Bioavailability Folate Metabolism Stable Isotope Dilution

Miniaturized Whole Blood Folate Status Assay

In a 2017 study, a miniaturized stable isotope dilution assay (SIDA) coupled with LC-MS/MS was developed for the quantification of 5-methyltetrahydrofolic acid in whole blood (WB) using [13C5]-5-methyltetrahydrofolic acid as the internal standard [1]. The method required only 10.8 µL of dried blood and achieved limits of detection (LOD) and quantitation (LOQ) of 9 and 26 nmol·L−1, respectively. This high sensitivity is critical for accurately assessing folate status, especially at lower concentrations. Method precision was excellent, with inter-assay coefficients of variation (CV) of 3.5% at 294 nmol·L−1 [1]. The assay also demonstrated robust recovery (96-99%) across a relevant concentration range (200-800 nmol·L−1), validating the use of the 13C5-IS for precise and accurate quantification from microsamples [1].

Volumetric Absorptive Microsampling (VAMS) Clinical Diagnostics Population Screening

Chromatographic Fidelity Over Deuterated Standards

The selection of 13C5 over deuterium (2H) labeling for levomefolic acid is a critical differentiator for quantitative LC-MS/MS. While deuterated internal standards (e.g., 5-MTHF-d3) are also isotopically labeled, the carbon-deuterium bond is shorter and stronger than the carbon-hydrogen bond, which can lead to a small but measurable shift in retention time on reversed-phase columns [1]. This 'isotope effect' means the deuterated IS may not perfectly co-elute with the unlabeled analyte, exposing it to different regions of the mobile phase gradient and different matrix effects [1]. In contrast, 13C-labeled compounds exhibit virtually identical physicochemical properties to their 12C counterparts, ensuring perfect co-elution and optimal correction for ion suppression or enhancement [2]. The [13C5]-label provides a mass shift of +5 Da, which is sufficient to avoid any natural isotopic interference while maintaining analytical fidelity.

Stable Isotope Labeling LC-MS/MS Matrix Effects

Pharmacokinetic Profiling of Leucovorin Metabolism

The use of 5-methyltetrahydrofolic acid-13C5 as an internal standard is essential for generating reliable pharmacokinetic (PK) data in clinical studies. A validated LC-MS/MS method employed this IS to simultaneously quantify leucovorin and its active metabolite, 5-MTHF, in human plasma following administration [1]. The study reported peak plasma concentrations (Cmax) of 5-MTHF ranging from 518 to 635 ng/mL under fasted and fed conditions, with terminal half-life values between 9.2 and 17.6 hours [1]. The high precision (mean recovery 100.9%) enabled by the 13C5-IS ensures that these PK parameters are accurately determined and are not confounded by endogenous folate levels or analytical variability [1].

Pharmacokinetics Leucovorin Clinical Study

High-Sensitivity CSF Folate Quantitation

A stable isotope dilution method using 5-MTHF-13C5 as the internal standard was validated for the accurate measurement of 5-MTHF in cerebrospinal fluid (CSF) as a diagnostic test for cerebral folate deficiency [1]. The method requires only a 1:2 dilution of CSF with the IS solution and achieves an analytical measurement range of 3–1000 nM using a five-point calibration curve (25–400 nM) [1]. This wide dynamic range and low limit of quantitation are achieved because the 13C5-IS perfectly compensates for the complex and variable matrix effects of CSF, ensuring accurate quantitation at clinically relevant, low-nanomolar concentrations.

Cerebrospinal Fluid Clinical Diagnostics Folate Deficiency

Levomefolic acid-13C5 Core Applications


Folate Supplement Bioanalysis in Clinical Trials

Levomefolic acid-13C5 is the definitive internal standard for LC-MS/MS methods quantifying levomefolic acid and its metabolites in human plasma and serum from clinical studies [1]. It is essential for generating precise pharmacokinetic (PK) data—including Cmax, Tmax, and AUC—for folate-based supplements and drugs. The ability to discriminate between administered 13C5-labeled dose and endogenous background, as demonstrated by Büttner et al. (2011), makes it uniquely suited for absolute bioavailability and bioequivalence studies [2].

Nutritional Assessment in Epidemiological Studies

For population-level studies assessing folate status, Levomefolic acid-13C5 enables the use of volumetric absorptive microsampling (VAMS) and other dried blood spot techniques. As validated by Kopp & Rychlik (2017), the high sensitivity (LOD 9 nmol·L−1) and precision (CV 3.5%) of SIDA methods using this 13C5-IS allow for accurate folate quantitation from minimal sample volumes (e.g., 10.8 µL of whole blood) [3]. This facilitates cost-effective, minimally invasive sample collection for large cohorts, including newborn screening programs.

Diagnostics for Folate Metabolism Disorders

In clinical diagnostic laboratories, Levomefolic acid-13C5 is used as the internal standard in validated HPLC-MS/MS methods for measuring 5-MTHF in cerebrospinal fluid (CSF) [4]. The method's wide analytical measurement range (3-1000 nM) and ability to compensate for CSF's complex matrix are critical for the accurate diagnosis of cerebral folate deficiency and other neurometabolic disorders, where precise low-level quantitation directly informs patient management [4].

Food Fortification Quality Control

The food industry and regulatory bodies utilize Levomefolic acid-13C5 in SIDA-LC-MS/MS methods to verify the content and stability of 5-MTHF in fortified foods [2]. The method's ability to simultaneously quantify both the native and [13C5]-labeled forms ensures accurate measurement of the fortificant, overcoming matrix interferences common in complex food samples and ensuring compliance with labeling regulations.

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